Ethyl 8-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFCTYYAHIBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Substitutions
The following table summarizes key analogs of ethyl 8-hydroxyquinoline-3-carboxylate, highlighting substituent differences and their implications:
Physical and Chemical Properties
- Melting Point and Solubility: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has documented physical properties, including a melting point of 160–162°C and density of 1.65 g/cm³ . The main compound’s properties are inferred to align with quinoline esters, with moderate solubility in polar solvents.
- Stability : The nitro-substituted analog (CAS 131548-98-6) is likely less stable under heat or light due to the nitro group, necessitating storage in dark, cool conditions .
Market and Commercial Availability
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Dominates industrial markets with production hubs in Asia (China), Europe, and North America. China’s manufacturers account for ~40% of global capacity .
- This compound: Less widely produced but available from specialized suppliers (e.g., Combi-Blocks, Fluorochem) in research-grade quantities .
Q & A
Q. What are the optimal synthetic pathways for Ethyl 8-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield?
this compound is synthesized via functionalization of the quinoline scaffold. A common method involves condensation reactions under reflux with ethanol as the solvent . Microwave-assisted synthesis can enhance reaction rates and yields, reducing side products compared to traditional heating . Key variables include pH (affecting protonation of intermediates) and catalyst selection (e.g., acid/base catalysts for esterification or cyclization). Researchers should optimize temperature (typically 80–120°C) and monitor reaction progress via TLC or HPLC.
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions (e.g., hydroxyl at C8, ester at C3) and rule out regioisomers .
- Mass Spectrometry (MS): For molecular ion peaks matching the molecular formula (C12H11NO3; [M+H]+ = 218.08) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays) .
Q. What are the primary biological activities reported for this compound?
Quinoline derivatives are known for antimicrobial and enzyme-inhibitory properties. This compound has shown potential in in vitro studies for:
- Antimicrobial activity: Against Gram-positive bacteria (e.g., S. aureus) due to metal-chelating properties of the hydroxyl group .
- Enzyme inhibition: Interactions with kinases or proteases, likely via hydrogen bonding with the hydroxyl and ester moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) alter the bioactivity of this compound?
Comparative studies of analogs reveal:
- Fluorination (e.g., Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate): Enhances metabolic stability and bioavailability but may reduce solubility .
- Methoxy or amino substituents: Improve target binding affinity (e.g., for bacterial topoisomerases) but increase cytotoxicity in mammalian cells .
- Bromination at C8 (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate): Increases steric hindrance, potentially reducing off-target interactions . Methodological Tip: Use molecular docking to predict substituent effects on binding pockets before synthesis .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?
Discrepancies often arise from:
- Assay conditions: Varying pH or metal ion concentrations alter chelation efficacy .
- Cell line specificity: For example, cancer cell lines (e.g., HeLa) may respond differently to hydroxylated vs. halogenated analogs .
- Purity thresholds: Impurities >5% (e.g., unreacted intermediates) can skew IC50 values . Solution: Standardize assays using a reference compound (e.g., ciprofloxacin for antimicrobial tests) and validate purity via orthogonal methods (NMR + HPLC) .
Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound?
Advanced approaches include:
- ADMET Prediction: Use tools like SwissADME to estimate logP (calculated ~2.1), solubility (moderate due to ester group), and CYP450 inhibition .
- Molecular Dynamics Simulations: To study interactions with serum proteins (e.g., albumin) and blood-brain barrier permeability .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, F) with antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
